

Navigating Cellular Metabolism: A Technical Guide to DL-Glyceraldehyde-2-13C in Research

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Compound of Interest

Compound Name: DL-Glyceraldehyde-2-13C

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This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the application of **DL-Glyceraldehyde-2-13C**, a stable isotope-labeled monosaccharide crucial for dissecting metabolic pathways. This document provides a comprehensive overview of commercially available **DL-Glyceraldehyde-2-13C** and related isotopically labeled analogues, their purity, and detailed methodologies for their use in metabolic flux analysis (MFA), particularly in the context of glycolysis and the pentose phosphate pathway (PPP).

Supplier and Purity Landscape

The availability of high-purity **DL-Glyceraldehyde-2-13C** and its isotopologues is critical for accurate and reproducible metabolic studies. Below is a summary of suppliers and available purity information for various 13C-labeled glyceraldehyde compounds. While specific purity for **DL-Glyceraldehyde-2-13C** is not always publicly listed and may require direct inquiry with the supplier, the data for related compounds provide a strong benchmark for quality.

Product Name	Supplier(s)	CAS Number	Purity Information
DL-Glyceraldehyde-2-13C	MedChemExpress, Chemsrsc	71122-43-5	Data sheet available upon request
DL-Glyceraldehyde-1-13C	Sigma-Aldrich	70849-18-2	≥99 atom % 13C, ≥99% (CP)[1]
DL-Glyceraldehyde (1-13C, 99%)	Eurisotop	-	Chemical purity: 98%
DL-Glyceraldehyde-1,2,3-13C3	BOC Sciences, MedChemExpress, Cambridge Isotope Laboratories, Eurisotop	478529-56-5	>85% (LGC Standards), Chemical Purity 98% (Eurisotop) [2]
DL-[1,2-13C2]glyceraldehyde	Santa Cruz Biotechnology	478529-51-0	-
DL-Glyceraldehyde-1,3-13C2	Toronto Research Chemicals	-	>85%

Probing Metabolic Pathways: The Role of 13C-Labeled Glyceraldehyde

Stable isotope tracers, such as **DL-Glyceraldehyde-2-13C**, are invaluable tools for quantifying the flux through metabolic pathways.[3][4] By introducing a 13C-labeled substrate into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites. The specific labeling patterns of these metabolites, as determined by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a quantitative measure of the activity of different metabolic routes.[2][4]

DL-Glyceraldehyde is a key intermediate in central carbon metabolism, situated at the intersection of glycolysis and the pentose phosphate pathway. As such, 13C-labeled glyceraldehyde can provide critical insights into the regulation of these pathways, which are often dysregulated in diseases such as cancer.

Experimental Protocol: ^{13}C Metabolic Flux Analysis using Labeled Glyceraldehyde

The following protocol outlines a general workflow for conducting a ^{13}C metabolic flux analysis experiment using a ^{13}C -labeled glyceraldehyde tracer in mammalian cells.

1. Experimental Design and Tracer Selection:

- Define the metabolic pathways of interest (e.g., glycolysis, pentose phosphate pathway).
- Select the appropriate ^{13}C -labeled tracer. For differentiating between glycolysis and the PPP, $[1,2-^{13}\text{C}]\text{glucose}$ is often used. **DL-Glyceraldehyde-2- ^{13}C** can be used to probe reactions downstream of the aldolase step in glycolysis.
- Determine the optimal labeling duration to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites is stable. This is typically determined empirically by performing a time-course experiment (e.g., sampling at 18 and 24 hours).^[5]

2. Cell Culture and Isotope Labeling:

- Culture mammalian cells in a defined medium. For adherent cells, seed them at a density that will ensure they are in the exponential growth phase during the labeling experiment.
- On the day of the experiment, replace the standard medium with a medium containing the ^{13}C -labeled tracer at a known concentration.
- Incubate the cells for the predetermined duration to allow for the incorporation of the label into intracellular metabolites.

3. Metabolite Extraction:

- Rapidly quench metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells and extract the metabolites using a cold solvent mixture, such as 80:20 methanol:water, kept at -80°C .

- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
- Centrifuge the lysate at a high speed to pellet cellular debris.
- Collect the supernatant containing the polar metabolites.

4. Sample Analysis by Mass Spectrometry:

- Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.
- Derivatize the dried metabolites to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
- Analyze the derivatized samples by GC-MS or by liquid chromatography-mass spectrometry (LC-MS/MS) for polar metabolites.
- Acquire data in full scan mode or using selected ion monitoring (SIM) to detect the mass isotopologues of the target metabolites.

5. Data Analysis and Flux Calculation:

- Integrate the peak areas for each mass isotopologue of the measured metabolites.
- Correct the raw data for the natural abundance of ^{13}C .
- Use a metabolic modeling software (e.g., INCA, Metran) to fit the measured isotopologue distribution data to a metabolic network model.
- The software will then calculate the intracellular metabolic fluxes that best explain the observed labeling patterns.

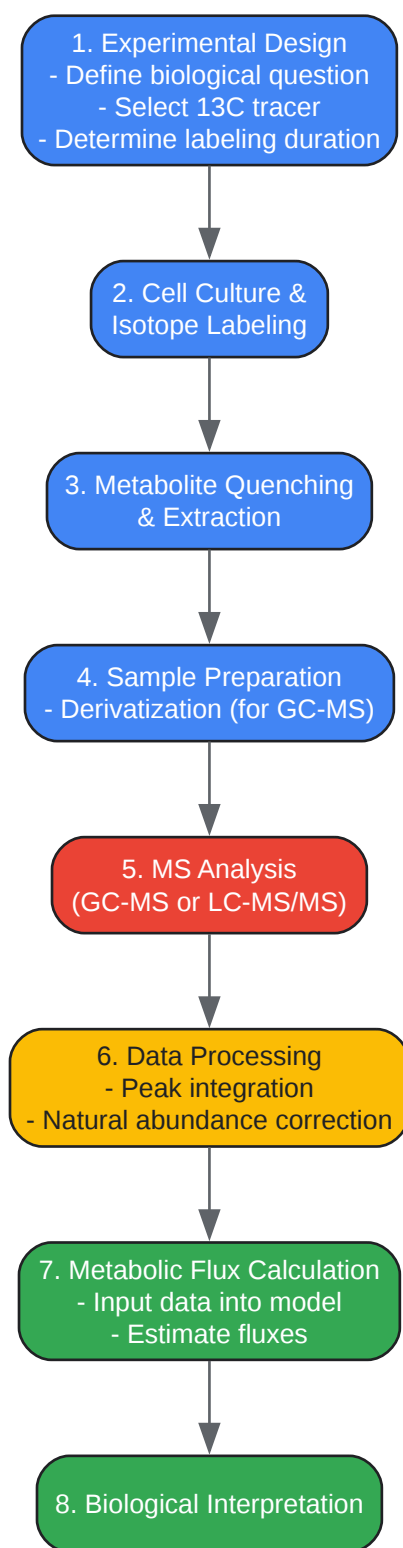
Visualizing Metabolic Fate: Glycolysis and the Pentose Phosphate Pathway

The following diagram illustrates the flow of the ^{13}C label from glucose through glycolysis and the pentose phosphate pathway. The use of specifically labeled glucose, such as [1,2- ^{13}C]glucose, allows for the deconvolution of these interconnected pathways. Metabolism via glycolysis will produce distinct labeling patterns in downstream metabolites like 3-phosphoglycerate (3PG) compared to metabolism through the oxidative PPP.[5]

Caption: Carbon flow from glucose through Glycolysis and the Pentose Phosphate Pathway.

Experimental Workflow for ^{13}C Metabolic Flux Analysis

The logical steps involved in a typical ^{13}C -MFA experiment are outlined in the workflow diagram below. This process begins with careful experimental design and culminates in the calculation of intracellular fluxes, providing a quantitative snapshot of cellular metabolism.



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Caption: A streamlined workflow for conducting ^{13}C Metabolic Flux Analysis experiments.

Conclusion

DL-Glyceraldehyde-2-13C and other isotopically labeled tracers are powerful tools for elucidating the complexities of cellular metabolism. By following rigorous experimental protocols and employing sophisticated data analysis, researchers can gain unprecedented insights into the regulation of metabolic networks in health and disease. This technical guide provides a foundational framework for utilizing these techniques to advance our understanding of cellular physiology and to accelerate the development of novel therapeutics.

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